4-bromo-3,5-diethylpyridine
Description
4-Bromo-3,5-diethylpyridine is a substituted pyridine derivative featuring a bromine atom at the 4-position and ethyl groups at the 3- and 5-positions. Pyridine derivatives with bromine and alkyl/aryl substituents are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Synthesis of such compounds typically involves halogenation or cross-coupling reactions. For example, bromo-substituted pyrrolo[2,3-b]pyridines are synthesized via Suzuki-Miyaura couplings using bromo-precursors and boronic acids . Similarly, palladium-mediated reactions with alkynes can introduce substituents to bromofluoroheterocycles . These methods suggest that this compound could be synthesized via alkylation of a bromopyridine precursor or cross-coupling with ethyl groups.
Properties
IUPAC Name |
4-bromo-3,5-diethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-3-7-5-11-6-8(4-2)9(7)10/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTXJCSVUCPZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC(=C1Br)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032358-21-6 | |
| Record name | 4-bromo-3,5-diethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,5-diethylpyridine typically involves the bromination of 3,5-diethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature to ensure selective bromination at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3,5-diethylpyridine, using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield 3,5-diethylpyridine.
Scientific Research Applications
4-Bromo-3,5-diethylpyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-diethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional properties of bromopyridines are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:
Table 1: Comparison of 4-Bromo-3,5-diethylpyridine with Analogs
Key Findings:
- Electronic Effects : Methoxy groups increase electron density, enhancing electrophilic substitution, whereas nitro groups decrease reactivity at the pyridine ring .
- Synthetic Utility : Bromine at the 4-position is a versatile handle for cross-coupling (e.g., Suzuki reactions), as demonstrated in pyrrolo[2,3-b]pyridine derivatives .
Biological Activity
Introduction
4-Bromo-3,5-diethylpyridine is a heterocyclic compound that has gained interest in various fields of research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and other scientific domains.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₁BrN and features a pyridine ring substituted with bromine at the 4-position and ethyl groups at the 3 and 5 positions. These substitutions influence the compound's reactivity, lipophilicity, and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity. The ethyl groups contribute to the compound's lipophilicity, which affects its bioavailability and distribution in biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains. Its structural features may enhance its efficacy as an antimicrobial agent .
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activities. It is being explored as a candidate for developing new anticancer drugs due to its ability to inhibit tumor growth in vitro .
- Enzyme Inhibition : The compound is being studied for its role as an enzyme inhibitor, which could have implications in treating diseases where enzyme modulation is beneficial.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of around 50 µg/mL .
- Cytotoxicity Assessment : In a cytotoxicity study against cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3,5-dimethylpyridine | Bromine at position 4; methyl groups | Different substitution pattern affects reactivity |
| 3,5-Diethylpyridine | Lacks bromine atom | Reduced reactivity compared to brominated analogs |
| 4-Bromo-2,6-diethylpyridine | Different substitution pattern | Distinct chemical properties due to position change |
The unique combination of bromine and ethyl groups in this compound provides distinct reactivity and physicochemical properties that are valuable for synthetic chemistry and pharmaceutical research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
